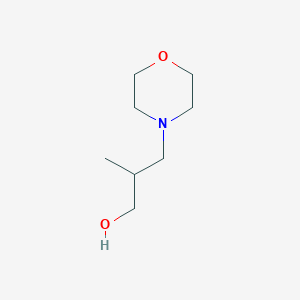

2-Methyl-3-(4-morpholinyl)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQLKGGGHTXJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672529 | |

| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35806-19-0 | |

| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

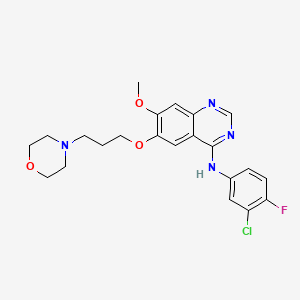

"2-Methyl-3-(4-morpholinyl)-1-propanol" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Methyl-3-(4-morpholinyl)-1-propanol, a morpholine-containing amino alcohol with potential applications in medicinal chemistry and materials science. This document will delve into its chemical structure, a proposed synthetic pathway, and potential applications, drawing upon established chemical principles and data from analogous compounds.

Chemical Structure and Nomenclature

This compound is a chiral organic compound featuring a primary alcohol, a methyl group, and a morpholine ring. The presence of these functional groups suggests its utility as a versatile building block in organic synthesis.

Table 1: Compound Identification

| IUPAC Name | This compound |

| CAS Number | 35806-19-0 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Canonical SMILES | CC(CO)CN1CCOCC1 |

| InChI Key | YZQLKGGGHTXJDE-UHFFFAOYSA-N |

The structure of this compound is characterized by a propanol backbone with a methyl group at the second carbon and a morpholinyl group attached to the third carbon.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The proposed reaction is the aminolysis of 2-methyloxirane-3-methanol (also known as 2-(oxiran-2-yl)propan-1-ol) with morpholine. This reaction is expected to proceed with high regioselectivity, with the morpholine nitrogen attacking the less sterically hindered terminal carbon of the epoxide ring.

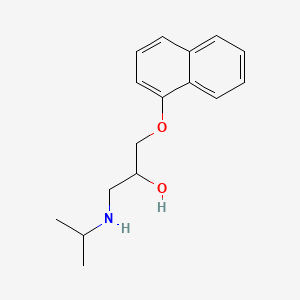

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a self-validating system, with suggested in-process controls to ensure reaction completion and product purity.

Materials:

-

Morpholine (C₄H₉NO)

-

2-Methyloxirane-3-methanol (C₄H₈O₂)

-

Ethanol (as solvent)

-

Anhydrous sodium sulfate (for drying)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyloxirane-3-methanol (1.0 equivalent) in ethanol.

-

Addition of Morpholine: Add morpholine (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of morpholine helps to ensure complete consumption of the epoxide.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting epoxide.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities, followed by washing with deionized water.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications

The structural motifs within this compound suggest its potential utility in several fields, primarily in drug discovery and as a corrosion inhibitor.

Medicinal Chemistry

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[2][3] Morpholine derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[4]

The primary alcohol and the secondary amine (within the morpholine ring) of this compound provide reactive handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. It can serve as a valuable scaffold for the synthesis of novel therapeutic agents.

Corrosion Inhibition

Morpholine and its derivatives are widely used as corrosion inhibitors, particularly in steam boiler systems.[5] They function by neutralizing acidic species and forming a protective film on metal surfaces. The volatility of morpholine allows it to be distributed in both water and steam phases, providing comprehensive protection.[1] this compound, being a derivative of morpholine, is expected to exhibit similar corrosion-inhibiting properties.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine ring protons, the methyl group doublet, the methylene protons adjacent to the nitrogen and the alcohol, and the methine proton. |

| ¹³C NMR | Distinct peaks for the carbons of the morpholine ring, the methyl carbon, the two methylene carbons, and the methine carbon. |

| FT-IR | A broad absorption band for the O-H stretch of the primary alcohol, C-H stretching vibrations, and C-N and C-O stretching bands characteristic of the morpholine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

A detailed protocol for the analysis of a similar compound, 1,3-Diamino-2-propanol, can be found in the literature and adapted for this molecule.[6]

Conclusion

This compound is a chiral amino alcohol with significant potential as a building block in organic synthesis. While specific data for this compound is limited, its structural features and the known properties of morpholine derivatives suggest promising applications in medicinal chemistry and as a corrosion inhibitor. The proposed synthetic route via epoxide ring-opening offers a straightforward and efficient method for its preparation. Further research into the specific properties and applications of this compound is warranted.

References

- Hit2Lead. (n.d.). BB-9071254.

-

Wikipedia. (2024). Morpholine. Retrieved January 19, 2026, from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved January 19, 2026, from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 19, 2026, from [Link]

- Bonomo, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1690-1712.

- Capel, E., et al. (2016). Nitro Epoxide Based Synthesis of Morpholines and Benzoxazines. Synfacts, 12(11), 1127.

- Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2176-2216.

- Sharma, P. K., et al. (2022).

- Hakkim, H., et al. (2020). Reaction mechanisms of Epoxide ring opening with propylene oxide with morpholine in the presence of A: base functionalized mesoporous B: acid functionalized mesoporous materials.

-

Bonomo, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved January 19, 2026, from [Link]

-

ScienceDirect. (2024). Morpholine derivatives: Significance and symbolism. Retrieved January 19, 2026, from [Link]

- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.

- Smith, W. B. (1984). Ring-opening of epoxides with morpholine-borane. The Journal of Organic Chemistry, 49(17), 3219-3220.

- Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.

-

MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2012). Determination of ethanol- and isopropanolamines in air at parts-per-billion levels. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 19, 2026, from [Link]

-

PubMed. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved January 19, 2026, from [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved January 19, 2026, from [Link]

-

Matmatch. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 19, 2026, from [Link]

-

Intertek. (n.d.). Laboratory Analytical Techniques. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. atamankimya.com [atamankimya.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on 2-Methyl-3-(4-morpholinyl)-1-propanol: A Scaffold-Centric Approach for Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS No. 35806-19-0), a unique heterocyclic compound. In the absence of extensive direct research on this specific molecule, this document adopts a scaffold-centric methodology. By examining the well-established principles of β-amino alcohol synthesis and the pharmacological significance of the morpholine moiety, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this and related compounds.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental therapeutic agents.[1][2] Its prevalence is not coincidental; the inclusion of this heterocycle can confer advantageous physicochemical, metabolic, and biological properties to a molecule.[1] The morpholine moiety, with its ether and amine functionalities, can participate in hydrogen bonding and improve aqueous solubility, thereby enhancing the pharmacokinetic profile of a drug candidate.[3] Furthermore, the rigid, chair-like conformation of the morpholine ring can provide a defined orientation for pharmacophoric groups, leading to improved target binding and potency.[2]

This compound incorporates this privileged scaffold, suggesting its potential as a valuable building block in the synthesis of novel bioactive compounds.[4] This guide will delve into its chemical identity, propose a robust synthetic strategy, and explore its potential applications based on the established activities of related structures.

Physicochemical Properties and Structural Analysis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 35806-19-0 | [5] |

| Molecular Formula | C₈H₁₇NO₂ | [5] |

| Molecular Weight | 159.23 g/mol | [5] |

| Canonical SMILES | CC(CO)CN1CCOCC1 | N/A |

| InChI Key | YZQLKGGGHTXJDE-UHFFFAOYSA-N | N/A |

The structure of this compound, featuring a primary alcohol, a secondary amine embedded within the morpholine ring, and a methyl group, presents several key features for consideration in drug design. The primary alcohol is a versatile functional group that can be further modified, for instance, through esterification or oxidation. The tertiary amine of the morpholine ring imparts basicity and can form salts to improve solubility and handling. The methyl group introduces a small lipophilic element and a chiral center, which could be crucial for stereospecific interactions with biological targets.

Caption: Chemical structure of this compound.

Synthetic Strategy: The Ring-Opening of Epoxides

The synthesis of β-amino alcohols, such as this compound, is most commonly and efficiently achieved through the nucleophilic ring-opening of an epoxide with an amine.[5][6][7][8] This method is widely applicable and allows for the introduction of diverse amine functionalities.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of 2-methyloxirane (propylene oxide) with morpholine.

Caption: Proposed synthesis of this compound.

The nucleophilic attack of the secondary amine of morpholine on the less sterically hindered carbon of the propylene oxide ring is the key step in this reaction. The use of a protic solvent, such as ethanol or water, can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for similar reactions. Optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve high yields and purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or water, to dissolve the morpholine.

-

Reagent Addition: Slowly add 2-methyloxirane (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so controlled addition and cooling may be necessary.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation.

As a Scaffold for Local Anesthetics

A study on 1-(morpholino or piperidino)-2-propanol derivatives has demonstrated their potential as local anesthetic agents.[9] These compounds were shown to decrease the action potential in nerve fibers, a mechanism consistent with local anesthesia.[9] Given the structural similarity, this compound and its derivatives are prime candidates for evaluation in this therapeutic area.

Building Block for Bioactive Molecules

The morpholine ring is a key component in a wide array of biologically active compounds, including anticancer agents, antibiotics, and central nervous system drugs.[10][11][12] The primary alcohol of this compound serves as a convenient handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures.[4]

Caption: Workflow for utilizing the target compound in drug discovery.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its synthesis is straightforward, and its structure combines the pharmacologically significant morpholine ring with a versatile primary alcohol. While direct biological data is scarce, the established activities of related morpholino-propanol derivatives, particularly as local anesthetics, provide a strong rationale for further investigation.

Future research should focus on the efficient, scaled-up synthesis of this compound and the generation of a library of derivatives for biological screening. A thorough investigation into its pharmacological properties, including its mechanism of action and potential therapeutic applications, is warranted. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the role of the morpholine scaffold in drug design.

References

-

Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Evolution of Epoxides to Synthesize beta-amino Alcohols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. (2021). Chemistry – A European Journal. [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2019). MDPI. [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (n.d.). Open Access Journals. Retrieved January 19, 2026, from [Link]

-

Morpholine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

MORPHOLINE. (n.d.). atamankimya.com. Retrieved January 19, 2026, from [Link]

-

Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions. (2017). Angewandte Chemie International Edition. [Link]

-

Selected known reactions of morpholine, including those involving its putative radical. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2016). Baghdad Science Journal. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

- High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.

- Method of synthesis of morpholino oligomers. (n.d.). Google Patents.

-

Conception and Synthesis of Sequence‐Coded Morpholinos. (2018). Chemistry – A European Journal. [Link]

- Substituted morpholines. (n.d.). Google Patents.

-

An updated review on morpholine derivatives with their pharmacological actions. (n.d.). ScienceScholar. Retrieved January 19, 2026, from [Link]

-

Design and synthesis of novel enantiomerically enriched morpholino [4, 3–a] benzimidazole derivatives as potential bioactive agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis. (n.d.). Google Patents.

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. (2023). Hilaris Publisher. [Link]

-

(PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Assembly-line synthesis of organic molecules with tailored shapes. (2014). Nature. [Link]

-

Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. (2011). Angewandte Chemie International Edition. [Link]

-

Organic chemistry for functional materials: building block synthesis and polymer modification. (n.d.). zenodo.org. Retrieved January 19, 2026, from [Link]

- Preparation of 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.

- Preparation method of 3-morpholine propanesulfonic acid. (n.d.). Google Patents.

- Production process of 2-amino-methyl-1-propanol. (n.d.). Google Patents.

-

Mops. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Stabilized menthol and other volatile compound compositions and methods. (n.d.). Google Patents.

- Preparation method of 2-methyl-3-butyne-2-ol. (n.d.). Google Patents.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. rroij.com [rroij.com]

- 6. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. atamankimya.com [atamankimya.com]

"2-Methyl-3-(4-morpholinyl)-1-propanol" molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-3-(4-morpholinyl)-1-propanol

Authored by: A Senior Application Scientist

Publication Date: January 19, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted amino alcohol of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details the compound's chemical and physical properties, structural information, potential applications, and critical safety and handling protocols. The inclusion of the morpholine moiety, a privileged scaffold in drug discovery, combined with a chiral propanol backbone, makes this molecule a valuable building block for developing novel chemical entities. This guide is intended to serve as an essential resource for scientists and professionals engaged in advanced chemical research and development.

Introduction

This compound is a bifunctional organic molecule characterized by a morpholine ring linked to a 2-methyl-1-propanol backbone. The morpholine heterocycle is a common structural motif in a vast array of biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The primary alcohol and the tertiary amine functionalities of this compound offer versatile handles for further chemical modification, making it a valuable intermediate in multi-step syntheses. This guide aims to consolidate the available technical data for this compound, providing a foundation for its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, ensuring proper storage, and understanding the compound's behavior in various chemical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [2] |

| CAS Number | 35806-19-0 | [1][2] |

| Physical Form | Liquid | [1][2] |

| Purity | ≥95% | [1][2] |

| Stereochemistry | Racemic | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.21 | [1] |

| Storage Temperature | Room Temperature (RT) | [2] |

Structural Information

The unique arrangement of functional groups in this compound dictates its chemical reactivity and potential biological activity.

2D Chemical Structure

The structure comprises a central propane chain with a primary alcohol at position 1, a methyl group at position 2, and a morpholin-4-yl group attached to position 3.

Caption: Safe Handling Workflow for this compound.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [3]* Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [3]* Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [4]* Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical advice. [3]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from heat, sparks, open flames, and other sources of ignition. [4][5]

Conclusion

This compound is a versatile chemical intermediate with significant potential for application in scientific research and development. Its combination of a primary alcohol, a chiral center, and a morpholine ring provides a rich platform for the synthesis of novel compounds. While detailed application and synthesis data are still emerging, its structural analogy to well-known pharmacophores suggests a promising future in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- Sasol Chemicals. (2024, November 12). Safety Data Sheet: n-Propanol.

- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-(4-Morpholinyl)-2-propanol.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Methyl-1-propanol.

- Caledon Laboratories Ltd. 2-METHYL-2-PROPANOL Safety Data Sheet.

- Hit2Lead. BB-9071254: this compound.

- Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

- Sigma-Aldrich. This compound | 35806-19-0.

- PubChem. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640.

- ResearchGate. SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES.

- Chemsrc. 3-(4-Morpholinyl)-1-propanol | CAS#:4441-30-9.

- ChemBK. 2-Methyl-1-propanol.

- NIST. 1-Propanol, 2-methyl-.

- ChemicalBook. 2-Methyl-1-propanol synthesis.

- Stenutz. 2-methyl-1-propanol.

- ChemicalBook. 1-(2-isopropyl-5-methylphenoxy)-3-(4-morpholinyl)-2-propanol.

- Sigma-Aldrich. This compound.

-

Wikipedia. 1-Propanol. Retrieved from [Link]

- PubChem. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.

- Google Patents. CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.

- Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

Sources

"2-Methyl-3-(4-morpholinyl)-1-propanol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(4-morpholinyl)-1-propanol, with the CAS number 35806-19-0, is a unique bifunctional molecule incorporating a primary alcohol and a tertiary amine within a morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability, as well as providing a versatile synthetic handle.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its structure, potential synthesis, and relevance in the field of drug discovery and development. The presence of both a hydroxyl group and a tertiary amine allows for a diverse range of chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 35806-19-0 | [1][3] |

| Molecular Formula | C8H17NO2 | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [2][5] |

| Physical Form | Liquid | [6] |

| Boiling Point | 90 °C at 2 Torr | [1] |

| Density (calculated) | 1.014 ± 0.06 g/cm³ | [1] |

Chemical Structure and Reactivity

The molecular structure of this compound is characterized by a propanol backbone with a methyl group at the second carbon and a morpholine ring attached to the third carbon.

Caption: A conceptual synthetic pathway for this compound.

Applications in Drug Development

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [1][2]Its presence often enhances drug-like properties, including aqueous solubility, metabolic stability, and oral bioavailability. Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. [4][7] While specific pharmacological data for this compound is not yet published, its structural features suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. The primary alcohol can be functionalized to introduce various pharmacophores, while the morpholine ring can modulate the overall physicochemical properties of the resulting molecule. Researchers in drug discovery may utilize this compound to synthesize libraries of novel compounds for screening against various biological targets. For example, derivatives of morpholino-propanols have been investigated for their local anesthetic activities. [5]

Spectral Analysis

Detailed experimental spectral data for this compound is not currently available in public databases. However, predicted spectral characteristics can be inferred from its structure.

¹H NMR Spectroscopy (Predicted):

-

-OH proton: A broad singlet, the chemical shift of which would be dependent on concentration and solvent.

-

-CH₂-OH protons: A doublet of doublets or a multiplet.

-

-CH(CH₃)- proton: A multiplet, coupled to the adjacent methylene and methyl protons.

-

-CH₂-N protons (morpholine): A multiplet.

-

-CH₂-O- protons (morpholine): A multiplet.

-

-CH₃ protons: A doublet.

¹³C NMR Spectroscopy (Predicted):

-

Signals corresponding to the eight unique carbon atoms in the molecule would be expected. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen and nitrogen). Carbons closer to the electronegative oxygen and nitrogen atoms would appear at a lower field (higher ppm value).

Infrared (IR) Spectroscopy (Predicted):

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

-

A C-O stretching vibration for the primary alcohol likely in the 1000-1100 cm⁻¹ region.

-

C-N stretching vibrations associated with the tertiary amine of the morpholine ring.

Safety and Handling

Specific safety and handling data for this compound is limited. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its bifunctional nature, combining a primary alcohol and a morpholine ring, offers a wide scope for chemical derivatization. While detailed experimental data on its reactivity, spectral properties, and biological activity are yet to be fully elucidated, its structural relationship to known bioactive morpholine derivatives suggests it is a compound of interest for researchers in drug discovery and materials science. Further investigation into its synthesis and pharmacological profiling is warranted to unlock its full potential.

References

- Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. (1975). Japanese Journal of Pharmacology, 25(1), 19-27.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2733–2756.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences, 407, 01014.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235331.

- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (2018). Journal of Medicinal Chemistry, 61(21), 9577–9593.

- A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-13.

-

What is the density of 2 methyl 1 propanol (CAS 78-83-1)? - Gnee Biotech. (2025, December 9). Retrieved January 19, 2026, from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (2013). Current Topics in Medicinal Chemistry, 13(4), 434–453.

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

2-METHYL-1-PROPANOL NATURAL EU BESTALLY. (n.d.). Lluch Essence. Retrieved January 19, 2026, from [Link]

- Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.

-

2-Methyl-3-phenyl-1-propanol - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

Preparation of 4-(2-methylpropenyl)morpholine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

The Role of 2-Fluoro-2-methyl-1-propanol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (2018). Frontiers in Pharmacology, 9, 440.

-

2-Methyl-1-propanol - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]

- Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds, 49(6), 787–810.

-

Solved IR Spectrum for 2-Methyl-1-Propanol. Is anyone | Chegg.com. (2017, May 7). Retrieved January 19, 2026, from [Link]

-

2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-Methyl-1-propanol with Benzene and Water. (n.d.). IUPAC-NIST Solubilities Database. Retrieved January 19, 2026, from [Link]

-

NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. (2024, April 1). YouTube. Retrieved January 19, 2026, from [Link]

- Methods for preparing n-substituted morpholine compounds. (2009).

-

Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. (n.d.). Retrieved January 19, 2026, from [Link]

-

propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

2-methyl-1,3-propanediol - ChemBK. (2024, April 10). Retrieved January 19, 2026, from [Link]

-

2-methyl-1-propanol - Stenutz. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. CHEMBRDG-BB 9071254 CAS#: 35806-19-0 [m.chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | 35806-19-0 [sigmaaldrich.com]

- 4. RR [rrscientific.com]

- 5. arctomsci.com [arctomsci.com]

- 6. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 7. 2-Methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

A Senior Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-3-(4-morpholinyl)-1-propanol

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Methyl-3-(4-morpholinyl)-1-propanol. As a molecule incorporating a primary alcohol, a tertiary amine within a morpholine ring, and a chiral center, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and drug development professionals, offering not just data interpretation but also the underlying scientific rationale for experimental design and analysis, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Spectroscopic Strategy

The foundational step in any analysis is a thorough understanding of the target molecule. This compound is a chiral aliphatic compound containing key functional groups that will produce distinct spectroscopic signals.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₇NO₂

-

Molecular Weight: 159.23 g/mol

-

Key Features:

-

A primary alcohol (-CH₂OH)

-

A tertiary amine (the morpholine nitrogen)

-

A morpholine ring

-

A chiral center at the second carbon (C2)

-

An aliphatic backbone

-

Our analytical workflow is designed to systematically confirm each of these features. NMR will elucidate the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and provide fragmentation data that corroborates the proposed structure.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | t (triplet) | 4H | O-CH₂ (Morpholine) | Protons adjacent to the electronegative oxygen in the morpholine ring are deshielded. They appear as a triplet due to coupling with the adjacent N-CH₂ protons.[1][2] |

| ~3.45 | dd (doublet of doublets) | 2H | CH ₂-OH (1) | The two diastereotopic protons of the primary alcohol are adjacent to a chiral center, making them inequivalent. They are deshielded by the hydroxyl group. |

| ~2.45 | t (triplet) | 4H | N-CH ₂ (Morpholine) | Protons adjacent to the nitrogen are deshielded, but typically less so than those next to oxygen. They appear as a triplet due to coupling with the O-CH₂ protons.[1][2] |

| ~2.30 | m (multiplet) | 2H | N-CH ₂ (3) | These protons are adjacent to the nitrogen and the chiral center, leading to a complex multiplet. |

| ~1.90 | m (multiplet) | 1H | CH (2) | This methine proton is coupled to the adjacent CH₂OH, N-CH₂, and CH₃ groups, resulting in a complex multiplet. |

| ~1.70 | s (singlet, broad) | 1H | OH | The hydroxyl proton signal is often broad and does not couple with adjacent protons due to rapid chemical exchange.[3][4] Its position is concentration and solvent dependent. |

| ~0.90 | d (doublet) | 3H | CH ₃ (2-Me) | The methyl group protons are coupled to the single methine proton, resulting in a doublet. This is a characteristic upfield signal for an alkyl group.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~67.0 | O-C H₂ (Morpholine) | Carbons bonded to the highly electronegative oxygen are significantly deshielded and appear downfield.[5] |

| ~65.0 | C H₂OH (1) | The carbon of the primary alcohol is deshielded by the attached oxygen atom.[6][7] |

| ~58.0 | N-C H₂ (3) | The carbon adjacent to the nitrogen of the side chain is deshielded. |

| ~54.0 | N-C H₂ (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring are deshielded.[5] |

| ~35.0 | C H (2) | The methine carbon at the chiral center is in a typical aliphatic region. |

| ~16.0 | C H₃ (2-Me) | The methyl carbon gives a characteristic upfield signal.[6] |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection.

-

Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while D₂O can be used to confirm the OH proton signal via H-D exchange (the OH peak will disappear).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for good signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Optimize the spectral width to cover the expected range (~0-10 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to ensure each carbon appears as a singlet.

-

Use a wider spectral width (~0-200 ppm).

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. A ¹H-¹H COSY (Correlation Spectroscopy) experiment can confirm proton-proton couplings.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3600-3200 (broad) | O-H stretch | Primary Alcohol | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. This is one of the most characteristic peaks in the spectrum.[8][9] |

| 2950-2850 (strong, sharp) | C-H stretch | Aliphatic (CH, CH₂, CH₃) | These absorptions are characteristic of sp³ hybridized C-H bonds and will be prominent.[9] |

| 1250-1020 (medium) | C-N stretch | Aliphatic Amine | This stretch is indicative of the C-N bonds within the morpholine ring and the side chain.[10] |

| 1150-1050 (strong) | C-O stretch | Primary Alcohol | A strong absorption in this region confirms the presence of the C-O single bond of the alcohol.[11] |

| No absorption ~3400 (sharp) | N-H stretch | N/A | The absence of a sharp N-H stretch in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[3][10] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared salt plates in the spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that will be considered here.

Predicted Mass Spectrum Features

-

Molecular Ion (M⁺): A peak is expected at m/z = 159, corresponding to the molecular weight of the compound. The intensity of this peak may be low due to the molecule's propensity to fragment.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation pathway for amines.[3] This would lead to the formation of a stable, resonance-stabilized morpholinomethyl cation.

-

[M - C₄H₉O]⁺: Loss of the 2-methyl-1-propanol side chain radical would result in a fragment at m/z = 100 . This is predicted to be a very prominent, possibly the base, peak.

-

-

Cleavage near the Alcohol: Alcohols also undergo alpha-cleavage.

-

[M - CH₂OH]⁺: Loss of the hydroxymethyl radical would lead to a fragment at m/z = 128 .

-

[CH₂OH]⁺: A fragment at m/z = 31 is also possible.[12]

-

-

Loss of Water (M-18): Alcohols can lose a molecule of water, which would result in a small peak at m/z = 141.

-

Predicted Fragmentation Diagram

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to generate a reproducible fragmentation pattern.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Conclusion: A Unified Spectroscopic Profile

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. The IR spectrum will confirm the presence of the alcohol and tertiary amine functional groups. The mass spectrum will verify the molecular weight and show characteristic fragmentation patterns, particularly the highly stable m/z 100 fragment. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive atomic-level map of the molecule, confirming the precise arrangement of the methyl, propanol, and morpholine moieties. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment for research and development applications.

References

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

-

YouTube. Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

-

Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

OpenStax. Spectroscopy of Amines. [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"2-Methyl-3-(4-morpholinyl)-1-propanol" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-3-(4-morpholinyl)-1-propanol

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. The compound this compound, while not extensively characterized in the scientific literature, presents a compelling case for investigation. Its structure is a composite of two key pharmacophores: a morpholine ring and an amino alcohol backbone. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical, metabolic, and pharmacokinetic properties.[1] This versatile heterocycle is a component of numerous approved drugs and experimental agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] Similarly, the amino alcohol framework is a cornerstone of many biologically active compounds, known for its role in forming critical hydrogen bonds with biological targets.[4][]

This technical guide provides a comprehensive framework for elucidating the potential biological activities of this compound. We will delve into hypothesized biological targets and pathways based on its structural components, and present detailed, field-proven experimental protocols to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar novel chemical entities.

Section 1: Compound Profile and Structural Rationale

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 35806-19-0[6][7] |

| Molecular Formula | C8H17NO2[6] |

| Molecular Weight | 159.23 g/mol |

| Structure | |

The rationale for investigating this compound stems from the well-documented bioactivities of its constituent parts. The morpholine ring is known to improve drug-like properties, including aqueous solubility and metabolic stability, and can be a key component of the pharmacophore for various enzyme and receptor inhibitors.[1] The amino alcohol backbone is present in numerous pharmaceuticals and is known to participate in key binding interactions with biological targets.[8][9]

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on morpholine and amino alcohol derivatives, we can postulate several potential biological activities for this compound.

Potential Anti-Inflammatory Activity

Hypothesis: this compound may exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the Toll-like Receptor 4 (TLR4) signaling cascade.

Causality: Certain β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway, which plays a crucial role in the innate immune response and has been implicated in sepsis.[10] These compounds are thought to disrupt the formation of the TLR4/MD-2 complex, thereby inhibiting downstream inflammatory signaling. The presence of the amino alcohol moiety in our target compound makes this a plausible mechanism to investigate.

Below is a diagram illustrating the hypothesized mechanism of action.

Caption: Hypothesized inhibition of the TLR4 signaling pathway.

Potential Central Nervous System (CNS) Activity

Hypothesis: this compound may possess neuroprotective or other CNS-related activities due to the ability of the morpholine ring to cross the blood-brain barrier (BBB).

Causality: The morpholine scaffold is often incorporated into CNS-active compounds to improve their BBB permeability.[11] Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as cholinesterase and monoamine oxidase.[12] The physicochemical properties conferred by the morpholine ring, combined with the potential for the amino alcohol group to interact with CNS targets, provide a strong rationale for exploring neuroactivity.

Section 3: Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered approach starting with in vitro assays and progressing to more complex cellular and potentially in vivo models is recommended.

Workflow for Assessing Anti-Inflammatory Activity

This workflow is designed to investigate the potential of this compound to modulate inflammatory responses, with a focus on the TLR4 pathway.

Caption: Experimental workflow for anti-inflammatory activity assessment.

3.1.1 Detailed Protocol: Nitric Oxide (NO) Production Assay

Objective: To determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance. Calculate the percentage inhibition of NO production compared to the vehicle control.

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results. The initial cytotoxicity assay is crucial to confirm that any observed decrease in NO production is due to an anti-inflammatory effect and not cell death.

Workflow for Assessing CNS Activity

This workflow outlines a preliminary screening cascade to identify potential neuroprotective or other CNS-related activities.

Caption: Experimental workflow for CNS activity screening.

3.2.1 Detailed Protocol: Cholinesterase Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, substrates (ATCI and BTCI), DTNB, and the test compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add:

-

25 µL of the test compound at various concentrations.

-

125 µL of DTNB solution.

-

25 µL of enzyme solution (AChE or BChE).

-

-

Incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of enzyme inhibition and calculate the IC50 value.

Expertise & Experience: This colorimetric assay, based on the Ellman method, is a standard and reliable method for screening cholinesterase inhibitors. The use of a known inhibitor like Donepezil as a positive control is essential for validating the assay's performance.

Section 4: Concluding Remarks and Future Directions

The structural features of this compound suggest a high probability of discovering interesting biological activities. The morpholine ring provides a favorable pharmacokinetic profile, while the amino alcohol moiety offers potential for specific interactions with biological targets. The proposed experimental workflows provide a robust starting point for a comprehensive investigation into its anti-inflammatory and CNS-related potential.

Positive results from these initial screens would warrant further investigation, including more advanced in vitro studies to elucidate the precise mechanism of action, followed by in vivo studies in relevant animal models to assess efficacy and safety. The journey from a promising chemical scaffold to a potential therapeutic agent is long and arduous, but the systematic approach outlined in this guide provides a clear path forward for unlocking the potential of this compound.

References

-

Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[1] Source: Medical Research Reviews, 2020. URL: [Link]

-

Title: Biological activities of morpholine derivatives and molecular targets involved.[2] Source: ResearchGate, 2023. URL: [Link]

-

Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.[12] Source: Journal of Biomolecular Structure and Dynamics, 2024. URL: [Link]

-

Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[3] Source: Bioorganic Chemistry, 2020. URL: [Link]

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[11] Source: ACS Chemical Neuroscience, 2020. URL: [Link]

-

Title: Aminoalcohol – Knowledge and References.[8] Source: Taylor & Francis. URL: [Link]

-

Title: this compound - Jiangsu Argon Krypton Xenon Material Technology Co., Ltd.[7] Source: Ark-Chem. URL: [Link]

-

Title: Biologically active amino alcohols. | Download Scientific Diagram.[9] Source: ResearchGate. URL: [Link]

-

Title: Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.[10] Source: ACS Medicinal Chemistry Letters, 2017. URL: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. You are being redirected... [hit2lead.com]

- 7. This compound - CAS:35806-19-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Navigating the Synthesis and Application of Morpholine-Based Intermediates in Drug Discovery: A Technical Guide

Preamble: The Challenge of Obscure Intermediates and a Pivot to a Demonstrably Valuable Scaffold

In the landscape of pharmaceutical development, the path from a conceptual molecule to a viable drug candidate is paved with a vast array of synthetic intermediates. While some of these building blocks are well-documented and commercially available, others remain in the realm of niche applications with sparse public data. Our initial investigation into 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS 35806-19-0) revealed it to be one such enigmatic compound. Despite extensive searches, a significant body of public-domain literature detailing its synthesis and application as a key intermediate in drug discovery remains elusive.

This guide, therefore, pivots to a closely related and demonstrably crucial class of morpholine-containing intermediates that are pivotal in the synthesis of marketed pharmaceuticals. By focusing on a well-documented intermediate, we can provide the in-depth, actionable insights that researchers, scientists, and drug development professionals require. We will explore the synthesis and utility of key morpholine scaffolds that are instrumental in the production of the selective norepinephrine reuptake inhibitor, Reboxetine . This approach allows us to delve into the practicalities of synthesis, the rationale behind methodological choices, and the broader significance of the morpholine motif in medicinal chemistry.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic amine that is frequently incorporated into drug candidates.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, and its capacity to engage in hydrogen bonding.[2] The morpholine nitrogen is typically basic, allowing for salt formation, which is often desirable for drug formulation.

Synthesis of Key Morpholine Intermediates for Reboxetine

The antidepressant Reboxetine, chemically known as (S,S)-(+)-2-[(2-ethoxyphenoxy)phenylmethyl]morpholine, provides an excellent case study for the strategic synthesis of chiral morpholine intermediates.[3] One of the critical building blocks for Reboxetine is a suitably substituted morpholine core. A common and efficient route to chiral morpholine derivatives involves the use of readily available chiral starting materials.

A Representative Synthesis: From (S)-3-Amino-1,2-propanediol to (S)-2-(Hydroxymethyl)morpholine

A highly effective synthesis of the key intermediate, (S)-2-(hydroxymethyl)morpholine, starts from the commercially available (S)-3-amino-1,2-propanediol.[3] This pathway is advantageous due to its stereospecificity and good overall yield.

Experimental Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)morpholine

-

Amide Formation: (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride in a suitable solvent system (e.g., CH3CN/MeOH) to yield the corresponding amide. This reaction proceeds with high efficiency.[3]

-

Cyclization: The resulting amide undergoes intramolecular cyclization upon treatment with a strong base, such as potassium tert-butoxide (t-BuOK), in an appropriate solvent like tert-amyl alcohol. This step forms the morpholinone ring.[3]

-

Reduction: The morpholinone is then reduced to the desired (S)-2-(hydroxymethyl)morpholine. Reducing agents such as borane (BH3) or Red-Al® are effective for this transformation.[3]

| Step | Key Reagents | Typical Yield | Reference |

| Amide Formation | Chloroacetyl chloride, CH3CN/MeOH | ~94% | [3] |

| Cyclization | t-BuOK, t-AmOH | High | [3] |

| Reduction | Red-Al® or BH3 | ~85% | [3] |

Elaboration of the Morpholine Intermediate to Reboxetine

Once the chiral morpholine core is secured, the subsequent steps involve the introduction of the remaining substituents to arrive at the final active pharmaceutical ingredient (API).

Conceptual Workflow for the Synthesis of (S,S)-Reboxetine

The following diagram illustrates the logical progression from a key morpholine intermediate to the final drug substance.

Caption: Conceptual workflow for the synthesis of (S,S)-Reboxetine from a chiral morpholine intermediate.

Causality in Experimental Choices: Why Specific Reagents and Conditions are Employed

-

Choice of Chiral Pool Starting Material: The use of (S)-3-amino-1,2-propanediol is a strategic choice that leverages a readily available and relatively inexpensive source of chirality, ensuring the stereochemical integrity of the final product.[3]

-

N-Protection Strategy: The protection of the morpholine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions during the oxidation of the primary alcohol and the subsequent nucleophilic additions. The Boc group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.[3]

-

Oxidation Method: The choice of oxidizing agent for the conversion of the primary alcohol to an aldehyde is critical to avoid over-oxidation to a carboxylic acid. Swern or Dess-Martin periodinane are commonly employed as they are mild and provide high yields of the desired aldehyde.

-

Stereocontrol in Nucleophilic Addition: The addition of the phenyl group via a Grignard reagent to the aldehyde introduces a second stereocenter. The stereochemical outcome of this reaction is influenced by the existing stereocenter in the morpholine ring and the reaction conditions.

Self-Validating Systems in Synthetic Protocols

A robust synthetic protocol should have built-in checkpoints to ensure the reaction is proceeding as expected. This includes:

-

In-process controls (IPCs): Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be used to monitor the consumption of starting materials and the formation of the product at each step.

-

Spectroscopic Characterization: The identity and purity of isolated intermediates should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

While the specific intermediate "this compound" remains poorly documented in the context of drug discovery, the broader class of morpholine-containing building blocks is of undeniable importance. The synthesis of Reboxetine serves as a compelling example of how a chiral morpholine scaffold can be strategically synthesized and elaborated to produce a complex and valuable pharmaceutical agent. The principles and methodologies discussed herein are broadly applicable to the synthesis of other morpholine-containing drug candidates and underscore the importance of this privileged heterocycle in modern medicinal chemistry.

References

-

Son, S.-M., & Lee, H.-K. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(16), 8396–8404. [Link]

-

Yeung, Y. Y., et al. (2011). Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction. The Journal of Organic Chemistry, 76(11), 4347–4353. [Link]

-

Métro, T.-X., Pardo, D. G., & Cossy, J. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of β-Amino Alcohols. The Journal of Organic Chemistry, 73(2), 707–710. [Link]

-

Kumar, A., & Kumar, S. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine: A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 2249-7455. [Link]

- Alcon, M., et al. (2023). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

-

Gaucher, A., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(19), 4125–4128. [Link]

-

Son, S.-M., & Lee, H.-K. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 7041-7056. [Link]

-

Csanádi, G., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Moschona, F., et al. (2024). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. [Link]

- Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-822. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((2-Ethoxyphenoxy)(phenyl)methyl)morpholine. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

Sources

An Inquiry into 2-Methyl-3-(4-morpholinyl)-1-propanol and its Analogs: A Field Ripe for Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction